molecular formula C21H21NO4 B8098438 (r)-a-(Fmoc-amino)cyclobutaneacetic acid CAS No. 923012-41-3

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Cat. No.: B8098438
CAS No.: 923012-41-3
M. Wt: 351.4 g/mol
InChI Key: TXLUWFPQLXODBP-LJQANCHMSA-N
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Description

Contextualizing (R)-α-(Fmoc-amino)cyclobutaneacetic Acid within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptide chains is a powerful strategy in drug discovery and protein engineering to create molecules with improved pharmacological properties. nih.govnih.gov These modifications can enhance stability against enzymatic degradation, improve receptor binding affinity and selectivity, and control peptide conformation. libretexts.org

(R)-α-(Fmoc-amino)cyclobutaneacetic acid falls into the category of conformationally restricted amino acids. lifechemicals.com The cyclobutane (B1203170) moiety introduces a significant constraint on the peptide backbone's flexibility. nih.govnih.gov This rigidity helps to lock the peptide into a specific three-dimensional shape, which can be crucial for its biological activity. nih.govnih.gov The use of such constrained amino acids is a key strategy in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides. lifechemicals.com

The table below illustrates the positioning of (R)-α-(Fmoc-amino)cyclobutaneacetic acid within the broader classification of amino acids.

CategoryDescriptionExamples
Canonical Amino Acids The 20 amino acids naturally encoded by the genetic code.Glycine (B1666218), Alanine, Phenylalanine
Non-Canonical Amino Acids Amino acids not among the 20 canonical ones.Ornithine, Citrulline, (R)-α-(Fmoc-amino)cyclobutaneacetic acid
Conformationally Restricted Amino Acids A subclass of ncAAs with limited rotational freedom.Proline, (R)-α-(Fmoc-amino)cyclobutaneacetic acid, Azetidine-2-carboxylic acid

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Amino Acid Derivatization

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). researchgate.net Its significance lies in its "orthogonality" to other protecting groups commonly used for the side chains of amino acids, which are typically acid-labile. lifechemicals.comelsevierpure.com This orthogonality allows for the selective removal of the Fmoc group from the N-terminus of a growing peptide chain without affecting the side-chain protecting groups or the linkage of the peptide to the solid support. gla.ac.ukbenthamdirect.com

The Fmoc group is introduced to the amino acid, in this case, (R)-α-aminocyclobutaneacetic acid, to prevent self-polymerization and to control the sequence of amino acid addition during peptide synthesis. The deprotection of the Fmoc group is typically achieved using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). nih.gov This mild deprotection condition is a key advantage of Fmoc chemistry, as it is compatible with a wide range of sensitive amino acids and modifications. researchgate.net

The table below summarizes the key features of the Fmoc protecting group.

FeatureDescription
Protection Masks the α-amino group of the amino acid.
Deprotection Condition Mildly basic conditions (e.g., 20% piperidine in DMF).
Orthogonality Compatible with acid-labile side-chain protecting groups.
Application Predominantly used in solid-phase peptide synthesis (SPPS).

Historical Development and Emerging Research Trajectories of Cyclobutane-Containing Amino Acids

The study of cyclobutane-containing amino acids is part of a broader effort to create peptides with well-defined three-dimensional structures. The inherent strain and puckered conformation of the cyclobutane ring impart significant conformational constraints on the peptide backbone. libretexts.orgnih.gov The first synthesis of cyclobutane was in 1907. nih.gov While cyclobutane rings are relatively rare in natural products, they are found in some marine and plant species. nih.gov

Early research focused on the synthesis of various cyclobutane amino acid isomers and their incorporation into simple peptides to study their conformational preferences. frontiersin.org These studies revealed that the cyclobutane ring can induce specific secondary structures, such as turns and helices, in peptides.

Emerging research is exploring the use of cyclobutane-containing peptides in various therapeutic areas. For instance, they have been investigated as inhibitors of metallocarboxypeptidases, a class of enzymes implicated in various diseases. nih.gov The rigid backbone of these peptides can position functional groups in a way that enhances binding to the active site of the enzyme. nih.gov Furthermore, peptides containing cyclobutane amino acids are being explored as cell-penetrating peptides, which can deliver therapeutic cargoes into cells. nih.gov The conformational constraints imposed by the cyclobutane ring can influence the topology of charged groups, which is a key factor for efficient cell membrane translocation. nih.gov

Recent advancements in synthetic methodologies, such as photocatalytic [2+2] cycloadditions, are providing more efficient access to a variety of substituted cyclobutane α-amino acid derivatives, further expanding the research possibilities in this area.

The table below highlights key milestones and future directions in the research of cyclobutane-containing amino acids.

EraKey Developments
Early Studies Synthesis of basic cyclobutane amino acid structures and initial conformational analysis.
Mid-20th Century to Present Incorporation into peptides, detailed structural studies (NMR, X-ray crystallography), and exploration of their influence on peptide secondary structure.
Emerging Research Application in drug discovery (e.g., enzyme inhibitors, cell-penetrating peptides), development of novel synthetic methods, and use as tools in chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUWFPQLXODBP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153444
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923012-41-3
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923012-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R α Fmoc Amino Cyclobutaneacetic Acid and Its Analogs

Stereoselective Synthesis Approaches for (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

The construction of the chiral cyclobutane (B1203170) framework is a key challenge in the synthesis of (R)-α-(Fmoc-amino)cyclobutaneacetic acid. Various stereoselective methods have been developed to control the three-dimensional arrangement of the molecule, which is crucial for its future biological or chemical function.

Asymmetric synthesis is paramount for producing enantiomerically pure α-amino acids. nih.gov For cyclobutane-containing amino acids, photocatalytic [2+2] cycloaddition has emerged as a powerful technique. This method can be used for the functionalization of α,β-dehydroamino acids with styrene-type olefins under mild, visible-light-mediated conditions. nih.govacs.org For instance, the use of an iridium photosensitizer can activate styrenes via energy transfer, leading to the formation of α-CBAAs with high regioselectivity and diastereoselectivities. acs.org

Other strategies for creating chiral cyclobutane structures include:

Thermal [2+2] stereoselective cycloaddition: This approach can involve processes like the Michael-Dieckmann-type reaction to form the substituted cyclobutane skeleton. nih.gov

Desymmetrization of cyclobutane derivatives: Biocatalytic resolutions, for example using enzymes, can efficiently resolve racemic mixtures to isolate the desired enantiopure compound. nih.gov

Catalytic asymmetric routes: A variety of methods, including the hydrogenation of olefins and imines, electrophilic aminations of enolates, and electrophilic alkylations of glycine (B1666218) derivatives, are established for the asymmetric synthesis of unnatural α-amino acids and can be adapted for cyclobutyl targets. nih.gov A nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents represents a versatile method that proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

These methods provide access to the core cyclobutane amino acid structure, which can then be protected with the Fmoc group.

Ensuring the enantiomeric purity of the final product is a critical step, as stereoisomeric impurities can have undesirable effects. nih.gov For Fmoc-protected amino acids intended for peptide synthesis, the required enantiomeric excess (ee) is often greater than 99.0%, and can be as high as ≥99.8% ee. phenomenex.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for determining enantiomeric purity. phenomenex.com Polysaccharide-based CSPs are particularly effective for the chiral separation of Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com

Key parameters and findings in chiral HPLC analysis include:

Mobile Phase: A combination of acetonitrile (B52724) as an organic modifier and trifluoroacetic acid (TFA) as an acidic additive is often optimal for achieving successful chiral separation. phenomenex.com

Stationary Phases: Quinine-based zwitterionic and anion-exchanger type CSPs have been studied, with the anion-exchanger column demonstrating efficient separation for almost all Nα-Fmoc amino acids under specific liquid chromatographic conditions. nih.gov

Detection: Analytes are typically monitored using a UV detector at a wavelength of 254 nm or 220 nm. phenomenex.comrsc.org

Elution Order: In studies using quinine-based CSPs, a general rule was observed where the D-enantiomer eluted before the L-enantiomer in both liquid and subcritical fluid chromatography. nih.gov

The table below summarizes typical conditions for the enantioseparation of N-Fmoc α-amino acids.

ParameterConditionSource
Technique High-Performance Liquid Chromatography (HPLC) phenomenex.comphenomenex.com
Column Type Polysaccharide-based Chiral Stationary Phases (e.g., Lux Cellulose-1, Cellulose-2) phenomenex.com
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) phenomenex.com
Flow Rate 1.0 mL/min (Isocratic) phenomenex.comrsc.org
Detection UV at 220 nm or 254 nm phenomenex.comrsc.org
Purity Target ≥ 99.8% enantiomeric excess (ee) sigmaaldrich.commerckmillipore.com

Fmoc Protection Strategies for Alpha-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in modern peptide synthesis, particularly in SPPS. altabioscience.com Its stability under acidic conditions and lability to mild bases provides orthogonality with acid-labile side-chain protecting groups. altabioscience.com The introduction of the Fmoc group must be efficient and minimize the formation of byproducts to ensure the high purity of the final amino acid derivative. nih.gov

The standard method for introducing the Fmoc group is the Schotten-Baumann reaction, which can be performed under various conditions. total-synthesis.com

Aqueous Media: An environmentally friendly and efficient method involves reacting the amino acid with Fmoc chloride in an aqueous medium, such as a water-ethanol mixture, at a moderately elevated temperature (e.g., 60°C). rsc.orgrsc.orgresearchgate.net This approach is catalyst-free and has been shown to be chemoselective. rsc.orgresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by acidification and extraction. rsc.org Most amino acids are soluble in buffered (pH ~9.5) aqueous solutions with a co-solvent like acetonitrile, which facilitates the reaction. acs.org

Organic Media: Anhydrous conditions, such as using pyridine (B92270) in dichloromethane (B109758) (CH₂Cl₂), are also commonly employed for Fmoc protection. total-synthesis.com Other reagents like stable Fmoc-benzotriazoles can react with amino acids in the presence of triethylamine (B128534) at room temperature to afford high yields of the protected product. organic-chemistry.org

The choice of solvent and reagent can be tailored to the specific properties of the amino acid being protected.

Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that can complicate subsequent peptide synthesis. nih.gov

Common impurities and side reactions are outlined in the table below:

Side Reaction/ImpurityDescriptionMitigation StrategySource
Fmoc-Dipeptide Formation The activated Fmoc reagent can react with the already formed Fmoc-amino acid, leading to the formation of an unwanted dipeptide. This results in the "double insertion" of the amino acid during peptide synthesis.Using highly purified reagents and optimized reaction conditions. Fmoc-benzotriazoles can yield products free of dipeptide impurities. nih.govorganic-chemistry.org
Fmoc-β-Alanine Formation A Lossen-type rearrangement of the activating agent (e.g., Fmoc-N-hydroxysuccinimide) can lead to the formation of Fmoc-β-Ala-OH impurities. This can cause the insertion of a β-alanine residue into the peptide chain.Careful selection and purification of the Fmoc-reagent. HPLC analysis can detect these impurities. nih.gov
Aspartimide Formation During subsequent Fmoc deprotection steps in peptide synthesis (using base), aspartic acid residues are prone to forming a cyclic aspartimide intermediate. This can lead to racemization and the formation of undesired β-aspartyl peptides.Using specialized protecting groups for the aspartic acid side chain. nih.govacs.orgiris-biotech.de
Acetic Acid Contamination Traces of acetic acid in the Fmoc-amino acid product can act as a capping agent in peptide synthesis, causing chain termination.Ensuring thorough purification and specifying a low acetate (B1210297) content (e.g., ≤ 0.02%). merckmillipore.com

High-quality Fmoc-amino acids should have low levels of free amine (≤ 0.2%) and be free from significant levels of these amino-acid-related impurities. sigmaaldrich.commerckmillipore.com

Derivatization and Functionalization of the Cyclobutaneacetic Acid Scaffold

Once the (R)-α-(Fmoc-amino)cyclobutaneacetic acid core structure is synthesized, the cyclobutane ring itself can be further derivatized to create a diverse range of analogs. This functionalization is key to tuning the molecule's properties for specific applications. nih.gov

C-H Functionalization: Palladium-catalyzed C-H functionalization allows for the direct arylation of C(sp³)–H bonds on the cyclobutane ring. acs.org This method can introduce phenyl groups and other aryl moieties with high stereoselectivity, creating complex, multi-substituted cyclobutane structures. acs.org

[2+2] Cycloaddition Products: The products of photocatalyzed [2+2] cycloadditions can be further modified. For example, orthogonal deprotection strategies allow for the selective removal of different protecting groups. The Fmoc group can be cleaved with piperidine (B6355638), while other groups like Boc and OtBu can be removed with trifluoroacetic acid (TFA), enabling site-specific modifications. nih.gov

Transformation of Functional Groups: The cyclobutane scaffold can be built with existing functional groups that are designed for subsequent transformations. For example, a hydroxyl group can be introduced and later oxidized, or an ester can be hydrolyzed. acs.org The synthesis of analogs like syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) for PET imaging demonstrates how the ring can be functionalized with specific reporter groups. researchgate.net

Michael Addition: While often used for β-amino acids, Michael addition protocols can be adapted to introduce nucleophiles to cyclobutene (B1205218) precursors, providing access to a variety of trans-substituted cyclobutane derivatives. chemistryviews.org

These functionalization strategies significantly expand the chemical space accessible from the basic cyclobutaneacetic acid scaffold, allowing for the creation of tailored molecules for research and development. nih.govnih.gov

Synthesis of Related Cyclobutaneacetic Acid Derivatives

The synthesis of cyclobutane rings, particularly those incorporated into amino acid structures, is a significant area of research for creating conformationally constrained peptide mimics and other bioactive molecules. researchgate.net A primary strategy for accessing these structures is through [2+2] cycloaddition reactions. A visible-light-mediated photocatalytic [2+2] cycloaddition of dehydroamino acids with styrene-type olefins has been reported as a direct method to obtain substituted cyclobutane α-amino acid (CBAA) derivatives. nih.gov This approach utilizes the triplet energy transfer catalyst [Ir(dFCF₃ppy)₂dtbpy]PF₆ under mild conditions. nih.govacs.org The reaction accommodates various N-protecting groups, including Fmoc, Boc, and Cbz, although the Fmoc group was noted to lead to somewhat lower reactivity and diastereoselectivity compared to N-acyl, Boc, and Cbz groups in certain instances. nih.govacs.org

For example, the reaction could produce OᵗBu substituted CBAAs with N-Boc and N-Fmoc protecting groups in good yields and diastereomeric ratios (d.r.). nih.gov Specifically, the N-Fmoc protected derivative was prepared with a 77% yield and a 7.5:1 d.r. nih.gov These protecting groups offer orthogonal cleavage strategies; the Fmoc group can be selectively removed with piperidine, while the Boc and OᵗBu groups can be cleaved under acidic conditions using trifluoroacetic acid (TFA). nih.gov

Another approach involves the derivatization of existing cyclobutane structures. Pinonic acid, a cyclobutaneacetic acid derivative synthesized from α-pinene, has been used as a starting material. researchgate.net It can be reacted with substituted anilines to produce a variety of acetamide (B32628) derivatives with yields ranging from 24.9% to 78.2%. researchgate.net Furthermore, cyclobutane-containing dicarboxylic acids (CBDAs) can be prepared from commercially available, bio-based starting materials like derivatives of hydroxycinnamic acid (e.g., ferulic acid) through clean and efficient [2+2] photocycloaddition reactions. und.edu These CBDAs, such as incarvillateine, can then serve as building blocks for polyamides and polyesters. und.edu

The decarboxylation of 1,1-cyclobutanedicarboxylic acid at elevated temperatures (around 160°C) followed by distillation is a direct method to produce cyclobutanecarboxylic acid with yields of 86-91%. chemicalbook.com

Table 1: Synthesis of Cyclobutaneacetic Acid Derivatives

Starting Material(s) Method Product Type Protecting Group(s) Yield Diastereomeric Ratio (d.r.) Reference
Dehydroamino acid & Styrene-type olefin Visible-light photocatalyzed [2+2] cycloaddition Substituted cyclobutane α-amino acid N-Fmoc / O-tBu 77% 7.5:1 nih.gov
Dehydroamino acid & Styrene-type olefin Visible-light photocatalyzed [2+2] cycloaddition Substituted cyclobutane α-amino acid N-Boc / O-tBu 75% 8:1 nih.gov
Dehydroamino acid & Styrene-type olefin Visible-light photocatalyzed [2+2] cycloaddition Substituted cyclobutane α-amino acid N-Boc 72% 8:1 nih.gov
Dehydroamino acid & Styrene-type olefin Visible-light photocatalyzed [2+2] cycloaddition Substituted cyclobutane α-amino acid N-Cbz 64% 6:1 nih.gov
Pinonic acid & Substituted aniline Acyl chloride formation followed by amidation Acetamide derivative of pinonic acid None specified 24.9-78.2% Not Applicable researchgate.net
Ferulic acid [2+2] photocycloaddition Dimerized dicarboxylic acid (Incarvillateine) None specified Not specified Not Applicable und.edu
1,1-Cyclobutanedicarboxylic acid Thermal decarboxylation Cyclobutanecarboxylic acid None specified 86-91% Not Applicable chemicalbook.com

Regioselective Modifications of the Cyclobutane Ring

Achieving regioselectivity in the modification of the cyclobutane ring is crucial for synthesizing specific, functionally diverse analogs. One notable strategy is the conversion of cyclobutylcarboxylic acids into 1-trifluoromethyl-cyclobutyl groups, which can serve as bioisosteres for the tert-butyl group. nih.gov This transformation is accomplished on a gram-to-multigram scale by reacting the carboxylic acid with sulfur tetrafluoride (SF₄). nih.gov This modification significantly impacts the electronic properties of the molecule; for instance, replacing a tert-butyl group on an amine with a CF₃-cyclobutane group increases the acidity of the corresponding hydrochloride salt, with the pKₐ dropping from 10.69 to 5.29. nih.gov

A tandem base-catalyzed amidation/aza-Michael addition protocol offers a regioselective route to β-N-heterocyclic cyclobutane carboximides. thieme-connect.de This method involves the reaction of cyclobutene-1-carboxylic acid with heterocycles like benzo[d]oxazol-2(3H)-ones, delivering the desired products in good yields and with moderate to good stereoselectivity. thieme-connect.de This process creates valuable building blocks for modified peptide drugs. thieme-connect.de

In the broader context of synthesizing α-amino acids, controlling regioselectivity is a persistent challenge, as nucleophilic amination of α,β-unsaturated carbonyls typically favors addition at the β-position. osaka-u.ac.jp An "umpolung" (polarity inversion) strategy has been developed using copper catalysis to overcome this. osaka-u.ac.jp In this approach, a hydroxylamine (B1172632) acts as an electrophilic amino source and a hydrosilane serves as a nucleophilic hydrogen source, enabling the desired α-amination of α,β-unsaturated esters with high regioselectivity. osaka-u.ac.jp While not demonstrated specifically on a pre-formed cyclobutane ring, this principle of reversing innate reactivity is a powerful tool for regioselective synthesis.

Furthermore, palladium-catalyzed ortho-C–H functionalization provides a method for the selective modification of aryl-containing amino acids, such as α-phenylglycine. rsc.org Using picolinamide (B142947) as a directing group, various substituents (aryl, alkyl, alkynyl, etc.) can be introduced at the ortho-position of the phenyl ring, demonstrating high selectivity and functional group compatibility. rsc.org This highlights how directing groups can be employed to achieve regioselective modifications on substituents attached to the core amino acid structure.

Table 2: Examples of Regioselective Modifications

Substrate Reagent(s) Modification Type Key Feature Product Reference
Cyclobutylcarboxylic acids Sulfur tetrafluoride (SF₄) Fluorination Conversion of -COOH to -CF₃ Trifluoromethyl-cyclobutane derivatives nih.gov
Cyclobutene-1-carboxylic acid Benzo[d]oxazol-2(3H)-ones Tandem Amidation/Aza-Michael Addition Regioselective formation of a C-N bond β-N-Heterocyclic cyclobutane carboximides thieme-connect.de
α,β-Unsaturated esters Hydroxylamine, Hydrosilane, Copper catalyst Hydroamination (Umpolung) Regioselective α-amination α-Amino acid derivatives osaka-u.ac.jp
α-Phenylglycine with picolinamide directing group Pd catalyst, various coupling partners ortho-C–H Functionalization Regioselective modification of the phenyl ring ortho-substituted phenylglycine derivatives rsc.org

Integration of R α Fmoc Amino Cyclobutaneacetic Acid in Peptide Synthesis

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of a peptide chain anchored to a solid support. americanpeptidesociety.org Within this framework, (R)-α-(Fmoc-amino)cyclobutaneacetic acid functions as an unnatural amino acid that can be introduced at specific positions in a peptide sequence to alter its properties. The use of such synthetic amino acids expands the chemical diversity accessible to peptide chemists beyond the 20 proteinogenic amino acids. mdpi.com

The N-terminal α-amino group of (R)-α-(Fmoc-amino)cyclobutaneacetic acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemdad.comchemicalbook.com This protecting group is central to the most widely used SPPS strategy, known as Fmoc/tBu chemistry. altabioscience.comnih.gov The key advantage of this method is its orthogonality; the Fmoc group is labile to basic conditions (typically a solution of piperidine (B6355638) in an organic solvent), while the side-chain protecting groups (often tert-butyl or trityl-based) are labile to acid. peptide.comiris-biotech.denih.gov

This compatibility allows for the selective removal of the N-terminal Fmoc group at each cycle of the synthesis without disturbing the acid-sensitive side chains or the linkage of the peptide to the resin. peptide.com The process involves anchoring the first amino acid to the resin, followed by cycles of deprotection of the Fmoc group with a base like piperidine, and then coupling the next incoming Fmoc-protected amino acid. peptide.com (R)-α-(Fmoc-amino)cyclobutaneacetic acid and similar cyclobutane-based amino acids have been shown to be highly compatible with these standard procedures. nih.gov

(R)-α-(Fmoc-amino)cyclobutaneacetic acid and its analogues have been successfully incorporated into a variety of complex peptide sequences. For instance, researchers have synthesized hybrid oligomers, including dodecamers (12-mers) and tetradecamers (14-mers), by combining cyclobutane (B1203170) amino acid derivatives with functionalized proline derivatives using an Fmoc-based strategy. nih.gov In other work, cyclobutane-bearing amino acids were incorporated into peptides derived from the spike protein of SARS-CoV-2 to create stapled peptides, demonstrating their utility in constructing sophisticated, structurally defined molecules. nih.gov The ability to integrate these building blocks into longer or structurally complex chains is crucial for their application in developing new peptide-based therapeutics. nih.gov

While compatible with Fmoc-SPPS, the incorporation of (R)-α-(Fmoc-amino)cyclobutaneacetic acid presents challenges, primarily due to steric hindrance. researchgate.net The bulky cyclobutane ring adjacent to the α-carbon can impede the formation of the amide bond between the amino acid's carboxylic acid and the N-terminus of the growing peptide chain, or between its amine and the C-terminus of the preceding residue. researchgate.netthieme.de This steric hindrance can lead to reduced coupling efficiency, resulting in lower yields and the formation of truncated or deletion sequences. americanpeptidesociety.org

To overcome these challenges, several optimization strategies are employed:

Use of Potent Coupling Reagents: Standard carbodiimide (B86325) activators like DCC may be inefficient for sterically hindered couplings. researchgate.net More potent reagents, often from the phosphonium (B103445) or aminium/uronium salt families, are required to achieve high yields. Reagents such as PyAOP (7-azabenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate), HBTU, and HATU are frequently used to facilitate the coupling of bulky amino acids. americanpeptidesociety.orgresearchgate.net

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help drive the reaction to completion.

Elevated Temperatures: Performing the synthesis at a higher temperature can provide the necessary energy to overcome the activation barrier for coupling hindered residues. rsc.org

Coupling Reagent ClassExamplesEffectiveness with Hindered Amino AcidsReference
CarbodiimidesDCC, DICOften inefficient due to steric hindrance. researchgate.net
Aminium/Uronium SaltsHBTU, HATUHigh efficiency; helps maximize coupling and reduce racemization. americanpeptidesociety.org
Phosphonium SaltsPyAOP, PyBrOPSuccessfully used for the synthesis of peptides containing various sterically hindered amino acids. researchgate.net

Engineering Peptide Structures with Cyclobutaneacetic Acid Moieties

The primary motivation for incorporating (R)-α-(Fmoc-amino)cyclobutaneacetic acid into peptides is to engineer their three-dimensional structure. The rigid four-membered ring of the cyclobutane moiety introduces a significant conformational constraint on the peptide backbone. nih.gov This rigidity is a powerful tool for controlling peptide folding and stability.

The introduction of a cyclobutane-containing amino acid fundamentally alters the conformational freedom of a peptide chain. The rigid nature of the cyclobutane ring restricts the possible backbone dihedral angles (phi and psi angles) near the site of incorporation. mdpi.comnih.gov This can have several consequences:

Induction of Specific Secondary Structures: By limiting conformational flexibility, these building blocks can stabilize specific secondary structures, such as helices or turns. For example, cyclobutane-bearing residues have been used in stapled peptides to enhance and stabilize α-helical content. nih.gov

Preclusion of Other Conformations: In some contexts, the extreme rigidity of a cyclobutane β-amino acid can prevent the peptide from adopting a defined conformation that may be necessary for a specific biological activity, such as cell penetration. mdpi.comnih.govnih.gov

Enhanced Stability: By locking a peptide into a specific fold, constrained amino acids can increase the peptide's resistance to enzymatic degradation by proteases. americanpeptidesociety.org Peptides with well-defined and stable conformations are often less susceptible to cleavage. americanpeptidesociety.org

The precise conformational outcome depends on the specific type of cyclobutane amino acid (e.g., α, β, or γ) and its position within the peptide sequence. mdpi.comnih.gov For instance, studies have shown that peptides containing a cyclobutane γ-amino acid can adopt a well-defined secondary structure, whereas those with a more rigid β-amino acid counterpart may fail to do so. mdpi.comnih.gov

Structural FeatureImpact on PeptideExample ApplicationReference
Rigid Cyclobutane RingRestricts backbone dihedral angles, reducing conformational flexibility.Stabilizing α-helices in stapled peptides. nih.gov
Specific Stereochemistry (e.g., β vs. γ)Can either promote or preclude the formation of a defined secondary structure.γ-Cyclobutane amino acids enabled a defined structure while β-amino acids did not. mdpi.comnih.gov
Constrained BackboneCan increase resistance to proteolytic degradation.General strategy for enhancing peptide stability. americanpeptidesociety.org

(R)-α-(Fmoc-amino)cyclobutaneacetic acid is a key component in the design of peptidomimetics—molecules that mimic the structure and biological function of natural peptides but have improved properties, such as enhanced stability or receptor selectivity. youtube.com By incorporating this constrained amino acid, chemists can "lock" a peptide into its bioactive conformation, the specific three-dimensional shape it adopts when binding to its biological target. mdpi.com

This approach is central to creating conformationally constrained peptides. elsevierpure.com Such peptides are designed to have limited structural flexibility, which can lead to several advantages:

Increased Potency: By pre-organizing the peptide into its active shape, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity and potency.

Improved Selectivity: A rigid peptide is less likely to bind to off-target receptors, leading to greater selectivity and potentially fewer side effects.

Research Tools: Peptides containing constrained amino acids serve as valuable molecular probes to study biological processes. For example, cyclobutane-containing peptides have been synthesized and evaluated as selective inhibitors for metallocarboxypeptidases. nih.gov They have also been used to explore the structural requirements for cell-penetrating peptides (CPPs), where the spatial arrangement of charged groups is critical for activity. mdpi.comnih.gov

Application in Peptide Libraries and Combinatorial Chemistry

The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy in drug discovery and chemical biology to explore novel chemical space and develop peptides with enhanced properties. The use of (R)-α-(Fmoc-amino)cyclobutaneacetic acid in peptide libraries and combinatorial chemistry offers a method to introduce rigid structural motifs, thereby influencing the bioactivity and stability of the resulting peptides.

The primary methodology for constructing peptide libraries is solid-phase peptide synthesis (SPPS), for which Fmoc-protected amino acids are standard building blocks. The modular nature of peptides makes them highly suitable for combinatorial chemistry, allowing for the systematic synthesis of a vast number of different molecules. Synthetic peptide libraries provide a distinct advantage over biological libraries, such as phage display, by enabling the incorporation of unnatural amino acids, including D-amino acids and other peptidomimetics, which can significantly expand the structural diversity of the library. mdpi.comnih.gov

The introduction of (R)-α-(Fmoc-amino)cyclobutaneacetic acid into a peptide sequence imparts a significant conformational constraint due to the rigid four-membered ring of the cyclobutane moiety. This rigidity can pre-organize the peptide backbone into specific secondary structures, which can be advantageous for several reasons:

Enhanced Binding Affinity: By reducing the conformational entropy of the peptide in its unbound state, the entropic penalty upon binding to a target is lowered, potentially leading to higher binding affinity.

Increased Proteolytic Stability: The unnatural cyclobutane structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

Improved Selectivity: The well-defined conformation can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

The generation of a peptide library incorporating (R)-α-(Fmoc-amino)cyclobutaneacetic acid would typically follow a "split-and-pool" synthesis strategy on a solid support. This method allows for the creation of a "one-bead-one-compound" library, where each bead of the resin carries a unique peptide sequence.

Illustrative Diversity Generation in a Tripeptide Library

To illustrate how (R)-α-(Fmoc-amino)cyclobutaneacetic acid (represented as 'X' for simplicity) can contribute to the diversity of a peptide library, consider the generation of a simple tripeptide library. If we use a set of 19 common proteinogenic amino acids along with our constrained amino acid 'X', the potential diversity can be calculated.

Position 1Position 2Position 3Number of Possible Peptides
20 Amino Acids (19 natural + X)20 Amino Acids (19 natural + X)20 Amino Acids (19 natural + X)20 x 20 x 20 = 8,000

This table demonstrates the exponential increase in library size with each added position. The inclusion of (R)-α-(Fmoc-amino)cyclobutaneacetic acid at any position introduces a unique structural constraint that is not present in peptides composed solely of natural amino acids.

Research Findings from Analogous Systems

Studies on other cyclic amino acids, such as those containing a cyclopropane (B1198618) ring, have demonstrated the value of incorporating rigid structures into peptide libraries. In one such study, a library of macrocyclic peptides was constructed using a cyclopropane-containing initiator. This approach successfully led to the discovery of potent inhibitors of phosphoglycerate mutase, highlighting the ability of constrained building blocks to generate novel bioactive compounds. nih.gov The screening of these libraries typically involves affinity-based selection, where the library is exposed to a target protein, and the binders are isolated and sequenced.

The successful application of (R)-α-(Fmoc-amino)cyclobutaneacetic acid in peptide libraries would depend on its compatibility with standard SPPS protocols. Key considerations would include the efficiency of the coupling and deprotection steps. Difficult couplings can sometimes be overcome by using specialized coupling reagents or modified reaction conditions.

Supramolecular Chemistry and Self Assembly of Fmoc Amino Acids, Including R α Fmoc Amino Cyclobutaneacetic Acid

Self-Assembly Mechanisms of Fmoc-Amino Acid-Based Hydrogelators

The formation of hydrogels from Fmoc-amino acids is a spontaneous process driven by the organization of individual molecules into hierarchical, three-dimensional networks that immobilize water. nih.gov This self-assembly is not random but is governed by a series of specific and cooperative non-covalent interactions. The process typically begins with a change in external conditions, such as a shift in pH or temperature, which reduces the solubility of the Fmoc-amino acid, prompting aggregation. researchgate.net These initial aggregates then mature into nanofibers through more ordered interactions, which subsequently entangle to form the gel network. The resulting structures are often stabilized by a combination of forces, leading to materials with properties suitable for applications in tissue engineering and drug delivery. rsc.orgrsc.org

Role of π-π Stacking Interactions of the Fluorenyl Moiety

The primary driving force for the self-assembly of these molecules is the π-π stacking interaction between the bulky, aromatic fluorenyl groups of the Fmoc moiety. researchgate.netrsc.org This interaction is a result of the hydrophobic nature of the fluorenyl rings, which encourages them to aggregate in an aqueous environment to minimize contact with water molecules. nih.gov The planar structure of the fluorenyl groups allows them to stack on top of one another, creating a stable, repeating core for the growing supramolecular structure. rsc.orgresearchgate.net This π-π stacking is so significant that it is considered a key factor in the formation of organized structures and is crucial for initiating the self-assembly process that leads to the formation of nanofibers and, ultimately, the hydrogel. rsc.orgnih.govresearchgate.net Spectroscopic analyses, such as fluorescence and UV-Vis spectroscopy, confirm the overlapping of fluorenyl moieties, which is indicative of these π-π interactions playing a vital role in the gelation process. nih.govresearchgate.net

Influence of Amino Acid Side Chain and Chirality on Self-Assembly

The specific amino acid side chain plays a critical role in modulating the self-assembly process and determining the final properties of the hydrogel. researchgate.net The size, shape, charge, and hydrophobicity of the side chain influence how the molecules pack together, affecting fibril morphology and network density. For instance, aromatic side chains like that of phenylalanine can participate in additional π-π stacking interactions, enhancing stability. rsc.org In the case of (R)-α-(Fmoc-amino)cyclobutaneacetic acid , the cyclobutane (B1203170) ring introduces a bulky, rigid, and hydrophobic aliphatic side chain. This unique cyclic structure would sterically influence the packing of the Fmoc groups and the hydrogen bonding network, potentially leading to distinct fibrillar morphologies compared to amino acids with linear or aromatic side chains.

FeatureInfluence on Self-AssemblyExample from Literature
Side Chain Modulates packing, hydrophobicity, and potential for secondary interactions.Aromatic side chains (e.g., in Fmoc-Phe) provide additional π-stacking. rsc.org Charged side chains (e.g., in Fmoc-Lys) introduce electrostatic interactions. nih.gov
Chirality Determines the handedness (twist) of the fibrillar structures and can enable or prevent gelation.Heterochiral peptides (mixtures of D and L amino acids) exhibit unique self-assembly behaviors compared to their homochiral counterparts. rsc.orgmanchester.ac.uk

Effect of External Stimuli on Gelation Behavior

The self-assembly of Fmoc-amino acids into hydrogels is highly sensitive to external stimuli, allowing for precise control over the gelation process. researchgate.net Common triggers include changes in pH, temperature, solvent polarity, and ionic strength. nih.govresearchgate.net

pH: Many Fmoc-amino acids are solubilized at high pH due to the deprotonation of the carboxylic acid group. Lowering the pH neutralizes this charge, reducing solubility and triggering self-assembly and gelation. nih.govresearchgate.net

Temperature: Some Fmoc-amino acid hydrogels exhibit thermo-responsive behavior, meaning they can form or dissolve upon a change in temperature. rsc.org

Solvent Polarity: The choice of solvent can influence the strength of hydrophobic interactions and thus affect the self-assembly process. nih.gov

Ionic Strength: The addition of salts can screen electrostatic repulsions and promote aggregation, initiating gel formation in certain systems. rsc.org

This responsiveness to external cues makes these materials highly tunable and suitable for applications where on-demand gelation is required.

StimulusMechanism of ActionReference
pH Change Alters the protonation state of the carboxylic acid, changing solubility and triggering assembly. nih.govresearchgate.net
Temperature Affects the stability of non-covalent interactions, leading to thermo-responsive gel-sol transitions. rsc.org
Ionic Strength Screens electrostatic charges, promoting the aggregation of peptide units. rsc.org

Co-Assembly Strategies for Enhanced Supramolecular Structures

To further enhance the functionality and mechanical properties of Fmoc-amino acid hydrogels, researchers employ co-assembly strategies. This involves mixing two or more different Fmoc-amino acid building blocks to form a single, hybrid supramolecular structure. nih.gov This approach can lead to materials with synergistic properties that are not attainable with single-component gels. rsc.org

Design and Characterization of Multi-Component Gels

The design of multi-component gels involves the rational selection of co-assembling partners to achieve desired properties. mdpi.com For example, an efficient gelator like Fmoc-Tyrosine can be co-assembled with a functional but poor gelator like Fmoc-DOPA to create a mechanically robust gel that also possesses the specific chemical reactivity of the DOPA catechol groups. rsc.org By varying the ratio of the components, the properties of the resulting hydrogel, such as stiffness and functionality, can be finely tuned. nih.gov

Characterization of these multi-component systems is crucial to confirm that a true co-assembly has occurred, rather than the formation of separate, co-existing networks. Techniques used for this purpose include:

Rheology: To measure the mechanical properties (storage and loss moduli) of the gel and confirm the formation of a stable network. rsc.org

Microscopy (SEM, TEM, AFM): To visualize the morphology of the fibrillar network. nih.govresearchgate.net

Spectroscopy (FTIR, CD, Fluorescence): To probe the molecular interactions and secondary structures within the co-assembled fibrils, confirming the participation of both components in the supramolecular structure. nih.govresearchgate.net

Successful co-assembly can lead to hydrogels with improved stability and enhanced characteristics, expanding their potential for advanced applications. nih.gov

Investigations into Molecular Recognition in Co-Assemblies

Molecular recognition is a fundamental process in supramolecular chemistry, governing how individual molecules interact and organize into larger, well-defined structures. In the context of Fmoc-amino acids, co-assembly—the self-assembly of two or more different components—is a powerful strategy to create materials with enhanced or entirely new properties that are not achievable with single-component systems. nih.gov The introduction of a co-partner can improve morphological, rheological, and structural characteristics of the resulting material. mdpi.comnih.gov

Investigations into these co-assemblies reveal that the specific chemical nature of the amino acid side chains plays a crucial role in the recognition and subsequent organization process. The primary forces driving the assembly are π–π stacking of the fluorenyl groups and hydrogen bonding between the amino acid backbones. acs.orgnih.gov However, the interplay of these forces can be modulated by the co-assembling partners.

A notable example is the co-assembly of aromatic Fmoc-amino acids. Studies have shown that while Fmoc-Tyrosine-OH (Fmoc-Tyr-OH) and Fmoc-Phenylalanine-OH (Fmoc-Phe-OH) individually self-assemble into nanofibers, their co-assembly with Fmoc-Tryptophan-OH (Fmoc-Trp-OH) results in a structural transformation to nanoparticles. acs.orgnih.gov In this system, Fmoc-Trp-OH, which self-assembles into nanoparticles on its own, acts as a "fiber inhibitor." acs.orgnih.gov It disrupts the hydrogen bonding and π–π stacking interactions that lead to the elongated fibrillar structures of Fmoc-Tyr-OH or Fmoc-Phe-OH, effectively halting the assembly process at the nucleation stage. acs.orgnih.gov

Similarly, co-assembly can be used to improve the properties of hydrogels that are otherwise weak or difficult to handle. nih.gov For instance, hydrogels formed from low-molecular-weight gelators (LMWGs) can be mechanically poor. nih.gov By co-assembling a primary gelator like Fmoc-Lys(Fmoc)-OH with other Fmoc-amino acids such as Fmoc-Serine-OH or Fmoc-Glutamic acid-OH, it is possible to induce more stable, cross-linked fibrillar networks with superior rheological properties. mdpi.comnih.gov The resulting co-assembled gels exhibit a true gel-like behavior (storage modulus G' > loss modulus G''), demonstrating how molecular recognition between the components leads to a more robust macroscopic material. mdpi.comnih.gov These studies underscore that co-assembly is a process of specific self-association that allows for the rational design of supramolecular structures. nih.gov

Functional Supramolecular Materials Derived from Fmoc-Amino Acids

The self-assembly of Fmoc-amino acids provides a direct route to functional soft materials with significant potential in biomedicine. nih.govnih.gov The resulting structures, typically hydrogels, are of great interest because their high water content and nanofibrous architecture bear a resemblance to the natural extracellular matrix (ECM). nih.gov This mimicry makes them excellent candidates for applications such as tissue engineering, cell culture, and controlled drug delivery. nih.govresearchgate.net

The functionalization of these materials is achieved by selecting specific amino acid building blocks or by co-assembling different Fmoc-amino acids. nih.govnih.gov The chemical diversity of amino acid side chains allows for the incorporation of various functional groups (e.g., -COOH, -NH2, -OH), which can impart specific chemical and biological properties to the final material. nih.gov These materials are typically biocompatible and can be designed to be biodegradable. nih.gov The reversible, non-covalent interactions that hold the supramolecular structure together also allow for interesting properties like injectability and self-healing, which are highly desirable for biomedical applications. nih.gov

Development of Biomaterials with Tunable Properties

A key advantage of supramolecular systems based on Fmoc-amino acids is the ability to tune their properties by altering the molecular-level design or the environmental conditions. nih.govresearchgate.net This tunability allows for the creation of biomaterials tailored for specific applications, such as scaffolds with mechanical properties matched to different tissue types. nih.govnih.gov

The mechanical stiffness of Fmoc-amino acid hydrogels can be precisely controlled. For example, co-assembling Fmoc-diphenylalanine (Fmoc-F2), a known hydrogelator, with other Fmoc-amino acids introduces different chemical functionalities and alters the material's mechanics. nih.gov Research has demonstrated that co-assembling Fmoc-F2 with Fmoc-Lysine (containing a side-chain amine group) yields a stiff hydrogel, whereas co-assembly with Fmoc-Glutamic acid (containing a side-chain carboxylic acid) results in a much softer gel. nih.gov This highlights how the choice of a co-assembling partner can modulate the mechanical profile over a wide range, from several hundred Pascals to tens of Kilopascals. nih.gov

Morphology and gelation kinetics can also be tuned by external stimuli like pH. rsc.org For dipeptides such as Fmoc-Phenylalanine-Aspartic acid (Fmoc-FD) and Fmoc-Phenylalanine-Glutamic acid (Fmoc-FE), the gelation efficiency is significantly influenced by pH. rsc.org At neutral pH, the carboxylic acid side chains are deprotonated and anionic, which can hinder the self-assembly process. rsc.org Lowering the pH protonates these groups, facilitating more efficient self-assembly and leading to stronger hydrogel formation. rsc.org This pH-responsiveness is a valuable property for creating "smart" biomaterials that can respond to physiological cues.

The following table summarizes research findings on the tuning of material properties through the co-assembly of Fmoc-amino acids.

Primary Component(s)Co-assembling PartnerKey FindingResulting Property/StructureReference
Fmoc-Tyr-OH or Fmoc-Phe-OHFmoc-Trp-OHCo-assembly induces a morphological transformation from nanofibers to nanoparticles.Nanoparticles acs.org, nih.gov
Fmoc-diphenylalanine (Fmoc-F2)Fmoc-Glutamic acid (Fmoc-D)Introduction of a charged side group significantly softens the hydrogel.Soft viscoelastic material (Elastic Modulus: 502 Pa) nih.gov
Fmoc-diphenylalanine (Fmoc-F2)Fmoc-Serine (Fmoc-S)Co-assembly with a hydroxyl-containing amino acid.Viscoelastic hydrogel (Elastic Modulus: 5.7 KPa) nih.gov
Fmoc-Lys(Fmoc)-OHFmoc-Glu-OHCo-assembly improves rheological characteristics compared to single components.Stable hydrogel with superior gel-like behavior nih.gov, mdpi.com
Fmoc-Phe-Aspartic acid (FD) / Fmoc-Phe-Glutamic acid (FE)N/A (pH variation)Gelation efficiency is poor at neutral pH but improves significantly at lower pH.pH-responsive hydrogel rsc.org

Investigations into Biological and Enzymatic Activity of R α Fmoc Amino Cyclobutaneacetic Acid Derivatives

Enzyme Inhibition Studies

The structural characteristics of Fmoc-amino acids make them suitable scaffolds for designing enzyme inhibitors. nih.govnih.gov The aromatic Fmoc group bears a resemblance to known inhibitor structures, and the amino acid portion allows for a wide array of structural modifications to enhance potency and selectivity. nih.govcalstate.edu

Cholinesterase Inhibition by Fmoc-Amino Acid Derivatives

Derivatives of Fmoc-amino acids have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. nih.govnih.gov In contrast, these compounds generally show little to no inhibitory activity against acetylcholinesterase (AChE), highlighting their selectivity. nih.gov

The inhibitory mechanism is closely tied to the molecular structure. The large aromatic Fmoc group is crucial for binding within the active site of BChE. nih.gov Research has shown that modifying the amino acid side chain significantly impacts inhibitory potency. For instance, derivatives of Fmoc-Leucine have been extensively studied, with modifications to the side chain's alkyl groups leading to more effective inhibitors by increasing van der Waals interactions within the enzyme's active site. calstate.edu Fmoc-neopentylglycine-O⁻, for example, showed a nearly three-fold increase in potency compared to the parent Fmoc-Leu-O⁻. researchgate.net Similarly, extending the amino acid scaffold to dipeptides, such as Fmoc-Leu-Leu-O⁻, has been shown to enhance inhibitory effects. researchgate.net

Studies have identified several Fmoc-amino acids, including those based on leucine, lysine (B10760008), and tryptophan, as effective BChE inhibitors. nih.govnih.gov The hydrophobic or cationic nature of the side chain appears to be a key factor for inhibition. nih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibition by Fmoc-Amino Acid Derivatives

Compound Inhibition Constant (K_I) in µM
Fmoc-Leu-O⁻ 115 researchgate.net
Fmoc-Lys-O⁻ 150 nih.gov
Fmoc-Ile-O⁻ 194 nih.gov
Fmoc-neopentylglycine-O⁻ 36 researchgate.net
Fmoc-tert-Leucine 38 calstate.edu
Fmoc-cyclo-Leucine 45 calstate.edu
Fmoc-Norleucine 320 calstate.edu
Fmoc-Leu-Leu-O⁻ 28 researchgate.net

Targeting Other Enzyme Systems with Modified Amino Acids

The inhibitory potential of modified amino acid derivatives extends beyond cholinesterases. Synthetic amino acid derivatives have demonstrated inhibitory effects against key digestive enzymes, suggesting their potential as agents to manage metabolic disorders.

In vitro assays have shown that certain synthetic amino acid derivatives can suppress the activity of pancreatic α-amylase, pancreatic lipase, and α-glucosidase. The inhibition is concentration-dependent and occurs through competitive or mixed mechanisms. For example, derivatives identified by the codes PPC84, PPC89, and PPC101 have shown potent, concentration-dependent inhibitory effects on α-glucosidase.

Table 2: Inhibition of Digestive Enzymes by Synthetic Amino Acid Derivatives

Compound Target Enzyme Inhibition (IC₅₀) in µM
PPC80 Pancreatic α-amylase 162
PPC82 Pancreatic α-amylase 519
PPC84 Pancreatic α-amylase 276
PPC89 Pancreatic α-amylase 227
PPC101 Pancreatic α-amylase 274
PPC80 Pancreatic lipase 167
PPC82 Pancreatic lipase 1023
PPC84 Pancreatic lipase 557
PPC84 α-Glucosidase 353
PPC89 α-Glucosidase 51
PPC101 α-Glucosidase 67

Antimicrobial Activity of Fmoc-Amino Acid Conjugates

Fmoc-protected amino acids and their conjugates have emerged as a class of compounds with significant antimicrobial properties. chemrxiv.org Their surfactant-like characteristics allow them to interact with and disrupt bacterial cell membranes, leading to bactericidal effects. chemrxiv.orgwuxiapptec.com This activity is particularly noted against Gram-positive bacteria, though formulations are being developed to target Gram-negative strains as well. chemrxiv.orgresearchgate.net

Structure-Activity Relationships in Antimicrobial Applications

The effectiveness of these antimicrobial agents is governed by a delicate balance between their hydrophobic and cationic components. nih.govuctm.edu The hydrophobic nature, often enhanced by the Fmoc group or fatty acid chains, facilitates insertion into the bacterial membrane, while cationic charges promote initial electrostatic interaction with the negatively charged bacterial surface. uctm.edunih.gov

Key findings in structure-activity relationship (SAR) studies include:

Amphipathicity : A well-defined amphipathic structure, with distinct hydrophobic and hydrophilic domains, is crucial for potent antimicrobial activity. nih.govnih.gov

Hydrophobicity : Increasing hydrophobicity, for instance by adding a hydrophobic Fmoc-triazine amino acid, can enhance antibacterial effects. nih.gov However, there is a "cut-off effect," where excessive hydrophobicity can lead to a loss of activity. uctm.edu

Cationic Charge : A high cationic charge often plays a critical role in antibacterial activity, likely through electrostatic interactions with negatively charged components of the bacterial cell. nih.gov

Amino Acid Sequence : In peptide conjugates, the specific amino acid sequence and the nature of the residues (e.g., aromatic vs. aliphatic) significantly influence potency and selectivity. frontiersin.org For example, peptidomimetics containing repeating units of tryptophan (Trp) and lysine (Lys) have shown significant antimicrobial activity. nih.gov

The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Peptidomimetics

Compound Target Organism MIC in µg/mL
BJK-4 E. coli KCTC 2441 12.5
BJK-4 S. aureus KCTC 1916 6.25
BJK-4 B. subtilis KCTC 1021 6.25
BJK-6 E. coli KCTC 2441 12.5
BJK-6 S. aureus KCTC 1916 6.25
BJK-6 B. subtilis KCTC 1021 6.25
BJK-10 (KWKW) E. coli KCTC 2441 >100
BJK-10 (KWKW) S. aureus KCTC 1916 >100

Data sourced from a study on Fmoc-triazine amino acid peptidomimetics. nih.gov

Interactions with Biological Macromolecules and Ligand Binding

The biological activity of (R)-α-(Fmoc-amino)cyclobutaneacetic acid derivatives is fundamentally linked to their ability to interact and bind with biological macromolecules. These interactions are driven by a combination of hydrophobic and electrostatic forces.

In enzyme inhibition, computational docking studies suggest that inhibitors based on the Fmoc-amino acid scaffold can interact with both the cholinyl binding site and the peripheral anionic site of cholinesterases. nih.gov The planar Fmoc group shows a structural affinity for the active sites of these enzymes. The amino acid side chains further refine these interactions, contributing to the specificity and potency of the inhibition. nih.govcalstate.edu

In their antimicrobial role, the interaction is primarily with the bacterial cell membrane. The amphipathic nature of these molecules, with the hydrophobic Fmoc group and a potentially charged amino acid head, allows them to function like surfactants. chemrxiv.org This leads to their insertion into the lipid bilayer, disrupting membrane integrity and causing cell lysis. chemrxiv.orgnih.gov For some non-lytic peptides, after passing through the membrane, they can act on intracellular targets such as the ribosome. nih.gov The self-assembly of these molecules into nanostructures, like nanofibers in hydrogels, can also contribute to their antimicrobial activity by creating a high local concentration of the active compound. researchgate.net

Advanced Characterization Techniques in R α Fmoc Amino Cyclobutaneacetic Acid Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the study of (R)-α-(Fmoc-amino)cyclobutaneacetic acid, providing detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of (R)-α-(Fmoc-amino)cyclobutaneacetic acid. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence of the cyclobutane (B1203170) ring, the α-proton, and the characteristic fluorenylmethoxycarbonyl (Fmoc) protecting group.

Detailed research findings from ¹H NMR would confirm the connectivity of protons and their chemical environments. For instance, the signals corresponding to the aromatic protons of the Fmoc group would appear in the downfield region (typically 7.3-7.8 ppm), while the aliphatic protons of the cyclobutane ring would be found in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Furthermore, NMR is crucial for conformational analysis, particularly for studying the constrained structure imposed by the cyclobutane ring. nih.gov The coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred spatial arrangement of the molecule in solution. nih.gov In studies of related Fmoc-protected amino acids, ¹H NMR has also been used to investigate the process of self-assembly, where changes in chemical shifts and peak broadening can indicate aggregation. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-α-(Fmoc-amino)cyclobutaneacetic Acid Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0170 - 180
Fmoc Aromatic (8H)7.2 - 7.9120 - 145
Amide (-NH)~7.0 - 8.0N/A
α-CH~4.3 - 4.6~55 - 60
Fmoc CH & CH₂~4.2 - 4.5~47, ~67
Cyclobutane Ring (7H)~1.8 - 2.5~18, ~30, ~45

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular identity and assessing the purity of (R)-α-(Fmoc-amino)cyclobutaneacetic acid. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to verify the elemental composition. The calculated molecular weight of the compound is approximately 351.4 g/mol , corresponding to the molecular formula C₂₁H₂₁NO₄. wuxiapptec.comchemdad.comchemsrc.com

MS analysis is typically performed using techniques like Electrospray Ionization (ESI), which would show prominent peaks corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The exact mass measurement from HRMS serves as definitive confirmation of the compound's identity. chemsrc.com

In addition to molecular confirmation, MS, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is used for purity assessment. merckmillipore.comsigmaaldrich.com This allows for the detection and quantification of potential impurities that may arise during synthesis. merckmillipore.com Common impurities in Fmoc-amino acids include dipeptides or β-alanyl derivatives, which would be readily identifiable by their different mass-to-charge ratios. merckmillipore.comsigmaaldrich.com Purity levels for commercially available (R)-α-(Fmoc-amino)cyclobutaneacetic acid are often reported as greater than 95% or 98%. wuxiapptec.comachemblock.com

Table 2: Mass Spectrometry Data for (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

Parameter Value
Molecular FormulaC₂₁H₂₁NO₄ chemdad.comchemsrc.com
Molecular Weight~351.4 g/mol chemdad.comchemsrc.com
Exact Mass~351.1471 u chemsrc.com
Common Adducts (ESI-MS)[M+H]⁺, [M+Na]⁺, [M-H]⁻

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in (R)-α-(Fmoc-amino)cyclobutaneacetic acid. The IR spectrum provides a unique vibrational fingerprint of the molecule, confirming the presence of the carboxylic acid, amide, and aromatic functionalities.

The key absorption bands expected in the IR spectrum include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp N-H stretch from the amide group (around 3300 cm⁻¹), and C-H stretching vibrations for the aromatic Fmoc group (above 3000 cm⁻¹) and the aliphatic cyclobutane ring (below 3000 cm⁻¹). libretexts.orglibretexts.org The spectrum will also be dominated by a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹, which may show contributions from both the carboxylic acid and the urethane (B1682113) carbonyl. libretexts.orgyoutube.com The presence of the aromatic rings in the Fmoc group is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Vibrational spectra of similar Fmoc-dipeptides have been used to prove the integrity of the molecule after processing. researchgate.net

Table 3: Characteristic IR Absorption Bands for (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
AmideN-H stretch~3300 (sharp)
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Carbonyl (Acid & Urethane)C=O stretch1700 - 1740 (strong, sharp)
Aromatic C=CC=C stretch1450 - 1600

Fluorescence Spectroscopy for Self-Assembly Monitoring and Molecular Interactions

Fluorescence spectroscopy is a particularly powerful technique for studying (R)-α-(Fmoc-amino)cyclobutaneacetic acid due to the inherent fluorescence of the N-terminal Fmoc protecting group. nih.gov This intrinsic fluorescence allows for sensitive monitoring of the molecule's environment and behavior in solution, especially its self-assembly properties. rsc.orgnih.gov

The self-assembly of Fmoc-amino acids into larger nanostructures is often driven by π-π stacking of the aromatic fluorenyl groups. nih.govsemanticscholar.org This aggregation can be monitored by observing changes in the fluorescence emission spectrum. As molecules aggregate, the local environment of the Fmoc groups changes, which can lead to shifts in the emission maximum and changes in fluorescence intensity. rsc.org This phenomenon is used to determine the critical aggregation concentration (CAC), the concentration above which self-assembly begins. nih.govsemanticscholar.org

Furthermore, fluorescence techniques can be used to study molecular interactions. For instance, the quenching or enhancement of the Fmoc group's fluorescence upon addition of other molecules can indicate binding events. nih.gov This approach can be used to investigate the interaction of the amino acid with proteins or other biomolecules, where changes in fluorescence signal a close proximity between the Fmoc probe and residues like tryptophan. nih.gov

Table 4: Typical Fluorescence Spectroscopy Parameters for Fmoc-Amino Acids

Parameter Description Typical Value / Observation
Excitation Wavelength (λex)Wavelength used to excite the Fmoc group.~290 nm rsc.org
Emission Wavelength (λem)Wavelength range where fluorescence is observed.~300 - 450 nm rsc.org
Self-Assembly MonitoringChange in fluorescence upon aggregation.Shift in λem, change in intensity.
Molecular InteractionsUse of fluorescence quenching or enhancement.Indicates binding to other molecules. nih.gov

UV-Visible Spectroscopy for Spectroscopic Properties

UV-Visible spectroscopy is used to characterize the electronic absorption properties of (R)-α-(Fmoc-amino)cyclobutaneacetic acid, which are dominated by the Fmoc group. The fluorenyl moiety possesses a strong chromophore that absorbs intensely in the ultraviolet region.

Studies on Fmoc-Cl, the reagent used to introduce the protecting group, show strong absorbance regions around 210 nm and 260 nm. researchgate.net Similar absorption characteristics are expected for the Fmoc-protected amino acid. The high extinction coefficient of the Fmoc group in this region makes UV-Vis spectroscopy a useful tool for the quantitative determination of the compound's concentration in solution, following the Beer-Lambert law. The stability of the Fmoc derivative and its high sensitivity in the UV region are distinct advantages for such analytical procedures. researchgate.net

Table 5: UV-Visible Spectroscopic Data for the Fmoc Chromophore

Parameter Description
λmax 1Major absorbance peak for the fluorenyl group.
λmax 2Second absorbance peak for the fluorenyl group.
ApplicationUsed for quantitative analysis of concentration.

Diffraction and Imaging Techniques

While spectroscopic methods provide molecular-level detail, diffraction and imaging techniques are essential for characterizing the supramolecular structures that can be formed by (R)-α-(Fmoc-amino)cyclobutaneacetic acid. Research on analogous Fmoc-amino acids has shown their ability to self-assemble into well-defined nanostructures like fibrils, ribbons, and crystals. nih.govsemanticscholar.org

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are used to probe the atomic and nanoscale organization within these self-assembled structures. Powder XRD can reveal the crystalline nature of the material and provide information on the packing of molecules. researchgate.net SAXS is particularly useful for determining the size, shape, and arrangement of nanostructures in solution or in hydrogels, confirming the presence of objects like fibrils or plate-like crystals. nih.gov

Microscopy and imaging techniques provide direct visual evidence of the self-assembled morphologies.

Transmission Electron Microscopy (TEM) , especially in its cryogenic form (cryo-TEM), allows for the visualization of the nanostructures in a near-native, hydrated state, revealing morphologies such as fibrils, tapes, or spherical objects. nih.govsemanticscholar.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to image the surface topography of dried or deposited self-assemblies, providing high-resolution detail on structures like fibers and their dimensions. researchgate.net

Together, these techniques provide a multi-scale understanding of (R)-α-(Fmoc-amino)cyclobutaneacetic acid, from its covalent structure to its organization into complex, functional nanomaterials.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. In the context of (R)-α-(Fmoc-amino)cyclobutaneacetic acid, XRD is crucial for determining the precise three-dimensional arrangement of atoms in its solid state. This information confirms the absolute configuration of the stereogenic center and reveals the packing of molecules within the crystal lattice, which is governed by non-covalent interactions such as hydrogen bonding and π-π stacking of the fluorenyl groups. nih.govnih.gov

When this molecule self-assembles into larger structures like hydrogels, XRD is employed to probe the molecular arrangement within the assembly. nih.gov Powder XRD (PXRD) patterns can distinguish between highly ordered crystalline starting material, which shows sharp, distinct peaks, and the semi-crystalline or amorphous nature of a lyophilized gel, which typically displays broader peaks. researchgate.net The analysis of d-spacing from these patterns provides quantitative data on the repeating structural motifs within the self-assembled network, such as the distance between stacked fluorenyl groups or the diameter of resulting fibrils. nih.govresearchgate.net

Table 1: Representative XRD Data for Self-Assembled Fmoc-Amino Acid Structures

Structural FeatureTypical d-spacing (Å)Associated Interaction/Dimension
π-π Stacking3.5 - 4.5Inter-molecular stacking of Fmoc groups
Fibril Diameter~20 - 30Cross-sectional dimension of self-assembled fibrils
Inter-fibrillar Distance~30 - 50Spacing between adjacent fibrils in a network
Molecular Length11.0 - 12.0Repeating unit along the fibril axis

Scanning Electron Microscopy (SEM) for Morphological Analysis of Self-Assembled Structures

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For (R)-α-(Fmoc-amino)cyclobutaneacetic acid, SEM is particularly useful for studying the structures that result from its self-assembly in solution, such as in the formation of supramolecular gels. nih.gov

Table 2: Morphological Features of Fmoc-Amino Acid Assemblies Observed by SEM

Observed MorphologyTypical DimensionsDescription
Fibrillar NetworkFibril Diameter: 20-100 nmAn entangled, three-dimensional mesh of nanofibers, providing structural integrity to the gel. nih.govmdpi.com
SpherulitesDiameter: 5-50 µmRadially symmetric, crystalline aggregates often observed during the initial stages of assembly. nih.gov
Nanofibers/NanoribbonsWidth: 10-50 nm; Length: >1 µmThe primary, elongated structures formed by the directional stacking of molecules.
Porous StructurePore Size: 100 nm - 5 µmThe voids within the fibrillar network, critical for applications like cell culture and material transport.

Rheological Characterization of Supramolecular Gels and Soft Materials

Rheology is the study of the flow and deformation of matter. For soft materials like supramolecular gels formed from (R)-α-(Fmoc-amino)cyclobutaneacetic acid, rheological characterization is essential to quantify their mechanical properties. These measurements determine whether a true gel has formed and describe its stiffness and viscoelastic behavior. umich.edu

The key parameters measured are the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component. A key indicator of successful gelation is a G′ value that is significantly higher than the G″ value across a range of frequencies, along with both moduli showing low dependence on frequency. nih.gov The value of tan δ (G″/G′), typically between 0.1 and 0.2 for these systems, further confirms the predominantly elastic, gel-like character. nih.govmdpi.com These data are critical for understanding the material's stability and suitability for various applications.

Table 3: Typical Rheological Properties of Fmoc-Amino Acid Supramolecular Gels

ParameterTypical Value RangeSignificance
Storage Modulus (G')10² - 10⁵ PaMeasures the stored elastic energy; indicates gel stiffness. nih.gov
Loss Modulus (G'')10¹ - 10⁴ PaMeasures the energy dissipated as heat; indicates viscous nature. nih.gov
G' > G''TrueDefinitive criterion for a self-supporting gel structure. mdpi.com
Tan δ (G''/G')0.1 - 0.2Quantifies the degree of viscoelasticity; low values indicate strong gel character. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. unchainedlabs.com For (R)-α-(Fmoc-amino)cyclobutaneacetic acid, DLS is applied to study the initial stages of self-assembly, providing information on the size of pre-fibrillar aggregates before they form a macroscopic gel. nih.gov

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic radius of the aggregates and assess the polydispersity (the breadth of the size distribution) of the sample. This is valuable for understanding the kinetics and mechanism of the assembly process.

Table 4: DLS Analysis of Early-Stage Aggregates of Fmoc-Derivatives

ParameterTypical Measurement RangeInterpretation in Self-Assembly Studies
Hydrodynamic Diameter (Z-average)50 - 500 nmIntensity-weighted average size of the aggregates in solution. unchainedlabs.com
Polydispersity Index (PDI)0.1 - 0.4A measure of the broadness of the size distribution; values <0.1 indicate monodisperse, >0.4 indicate highly polydisperse.
Count Rate100 - 1000 kcpsThe intensity of scattered light, which correlates with the concentration and size of aggregates.

Thermal Analysis Techniques for Assembly Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For supramolecular structures derived from (R)-α-(Fmoc-amino)cyclobutaneacetic acid, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the assembled state. nih.govmdpi.com

TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the composition of the material. For Fmoc-amino acids, decomposition is influenced by the structure, with major products including CO₂, CO, and nitrogen oxides. mdpi.com DSC measures the heat flow into or out of a sample during a temperature change, allowing for the detection of phase transitions such as melting or gel-sol transitions. The temperature at which the gel network breaks down (the gel-sol transition temperature, Tgel) is a key indicator of its thermal stability.

Table 5: Thermal Analysis Data for Fmoc-Amino Acid Assemblies

TechniqueParameter MeasuredTypical Temperature Range (°C)Significance
DSCGel-Sol Transition (Tgel)40 - 90 °CTemperature at which the gel collapses into a solution; a measure of network stability.
TGAOnset of Decomposition200 - 250 °CIndicates the upper limit of the material's thermal stability before chemical breakdown. mdpi.com
TGAMajor Mass Loss250 - 500 °CCorresponds to the decomposition of the Fmoc group and amino acid backbone. mdpi.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical and chiral purity of (R)-α-(Fmoc-amino)cyclobutaneacetic acid. phenomenex.com The final purity and yield of a synthetic peptide are directly impacted by the purity of the Fmoc-amino acid building blocks used. phenomenex.com

Table 6: Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation

ParameterTypical Condition/ValuePurpose
Chiral Stationary Phase (CSP)CHIROBIOTIC T; QN-AXProvides stereoselective interactions for enantiomer separation. nih.govsigmaaldrich.com
Mobile PhaseMethanol/Acetonitrile (B52724) with additives (e.g., TFA, Acetic Acid)Elutes the compounds from the column; additives improve peak shape and resolution. phenomenex.comnih.gov
Resolution (Rs)> 1.5A quantitative measure of separation; Rs > 1.5 indicates baseline separation of the two enantiomers. phenomenex.com
Enantiomeric Excess (e.e.)> 99.0%The standard purity requirement for use in solid-phase peptide synthesis. phenomenex.com

Future Perspectives and Research Frontiers for R α Fmoc Amino Cyclobutaneacetic Acid

Development of Novel Synthetic Pathways and Efficient Scalable Production

A primary frontier in unlocking the full potential of (R)-α-(Fmoc-amino)cyclobutaneacetic acid lies in the development of highly efficient and stereoselective synthetic routes. While methods for creating cyclobutane (B1203170) amino acids (CBAAs) exist, future research will likely focus on refining these processes for enhanced yield, purity, and scalability. researchgate.net

One promising avenue is the advancement of photocatalytic [2+2] cycloadditions. researchgate.netresearchgate.netacs.org These reactions, which utilize visible light to construct the cyclobutane ring, offer a mild and versatile approach. acs.org Future efforts could focus on developing new chiral catalysts and reaction conditions to ensure the desired (R)-configuration with high enantiomeric excess, minimizing the need for costly and labor-intensive chiral resolution steps. chemistryviews.org The direct functionalization of α,β-dehydroamino acids through such methods presents a scalable strategy for producing a variety of substituted cyclobutane α-amino acids. acs.org

Another key area is the optimization of enzymatic desymmetrization processes. researchgate.net This strategy can provide enantioselective access to key cyclobutane intermediates, which can then be converted to the target amino acid. researchgate.net Research into novel enzymes with higher selectivity and broader substrate scope will be crucial.

For production on an industrial scale, moving from batch reactions to continuous flow processes could be transformative. nih.gov Continuous flow reactors can offer improved control over reaction parameters, leading to higher consistency, increased molecular weight in polymerization applications, and greater scalability compared to traditional batch methods. nih.gov Overcoming the challenges of solution-state intermolecular [2+2] photocycloadditions, which offer greater monomer tolerance than solid-state methods, will be a key focus for scalable polymer synthesis. nih.gov

Table 1: Potential Synthetic Strategies for (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

Synthetic Strategy Potential Advantages Key Research Focus
Photocatalytic [2+2] Cycloaddition Mild reaction conditions, high functional group tolerance, direct access to the cyclobutane core. researchgate.netacs.org Development of novel chiral photosensitizers for high enantioselectivity; optimization for scalability. chemistryviews.org
Enzymatic Desymmetrization High enantioselectivity for key intermediates. researchgate.net Discovery and engineering of new enzymes with improved efficiency and substrate scope.
Ring Expansion of Cyclopropanes Access to diverse cyclobutane structures from readily available cyclopropanone (B1606653) equivalents. chemrxiv.org Control of regioselectivity and stereospecificity during the expansion process.

Exploration of Expanded Applications in Chemical Biology and Material Science

The unique structural properties of (R)-α-(Fmoc-amino)cyclobutaneacetic acid make it an exciting candidate for a range of applications beyond traditional peptide chemistry.

In chemical biology , the incorporation of this constrained amino acid into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. nih.govnih.gov The rigid cyclobutane backbone can pre-organize the peptide into a specific conformation, potentially increasing its binding affinity and selectivity for biological targets like receptors or enzymes. nih.govnih.gov This is particularly relevant in the design of cell-penetrating peptides (CPPs), where a defined secondary structure can be crucial for efficient cell uptake. nih.govbohrium.com Future research will likely explore the use of (R)-α-(Fmoc-amino)cyclobutaneacetic acid to create novel antimicrobial peptides, enzyme inhibitors, and probes for studying protein-protein interactions. nih.govacs.orgnih.gov The ability to introduce unnatural amino acids with unique side chains via SPPS opens up vast possibilities for creating peptides with novel functions. youtube.comnih.gov

In material science , the cyclobutane core is a known mechanophore, a functional group that can undergo chemical transformations in response to mechanical stress. duke.eduacs.org Incorporating (R)-α-(Fmoc-amino)cyclobutaneacetic acid derivatives into polymers could lead to the development of novel stress-responsive or self-healing materials. duke.eduacs.org The [2+2] cycloreversion of the cyclobutane ring under force can generate reactive species that trigger constructive chemical reactions, such as cross-linking. duke.edu Furthermore, the synthesis of linear cyclobutane-containing polymers through photopolymerization is an expanding field. researchgate.netacs.org The development of polymers from (R)-α-(Fmoc-amino)cyclobutaneacetic acid could yield materials with unique thermal, mechanical, and optical properties, potentially finding applications as advanced adhesives, rubbers, or in drug delivery systems. researchgate.net

Table 2: Potential Applications of (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

Field Application Area Rationale
Chemical Biology Peptidomimetics The cyclobutane ring introduces conformational constraints, leading to enhanced binding affinity, selectivity, and stability. researchgate.netnih.govnih.gov
Cell-Penetrating Peptides (CPPs) A rigid backbone can promote a defined conformation that facilitates translocation across cell membranes. nih.govbohrium.comnih.gov
Antimicrobial Agents Design of peptides with specific structures to target microbial membranes or enzymes. upc.edu
Material Science Stress-Responsive Polymers The cyclobutane core can act as a mechanophore, enabling materials to respond to mechanical force. duke.eduacs.org
Novel Functional Polymers Incorporation into polymer backbones could create materials with tailored thermal, optical, or biodegradable properties. nih.govresearchgate.net

Rational Design of Derivatives with Tailored Biological or Material Properties

The true potential of (R)-α-(Fmoc-amino)cyclobutaneacetic acid will be realized through the rational design of its derivatives. By modifying the core structure or incorporating it into larger molecules, researchers can fine-tune its properties for specific applications.

One powerful approach is the creation of stapled peptides . By introducing two reactive moieties onto the cyclobutane ring or adjacent residues, it is possible to form a covalent bridge, or "staple," that locks the peptide into a specific secondary structure, such as an α-helix or β-sheet. acs.orgsemanticscholar.org This can dramatically improve the peptide's stability against proteolytic degradation and enhance its biological activity. acs.org Future work could involve synthesizing derivatives of (R)-α-(Fmoc-amino)cyclobutaneacetic acid with pendant reactive groups suitable for various stapling chemistries. semanticscholar.org

Another avenue is the development of foldamers , which are oligomers that fold into well-defined three-dimensional structures. By alternating (R)-α-(Fmoc-amino)cyclobutaneacetic acid with other constrained amino acids, such as proline derivatives, it is possible to create novel helical or sheet-like structures not found in nature. nih.govnih.gov These foldamers could have applications as selective vectors for drug delivery or as scaffolds for catalysis. nih.gov

Furthermore, the introduction of additional functional groups to the cyclobutane ring can impart new properties. For example, fluorination could be used to modulate the electronic properties and metabolic stability of resulting peptides, while the attachment of photoswitches could allow for light-based control over peptide conformation and activity. The synthesis of amino acid derivatives with modified side chains is a well-established strategy for enhancing the pharmacological properties of natural products. frontiersin.org

Computational and Theoretical Modeling for Predictive Research

Computational and theoretical modeling are indispensable tools for accelerating research into (R)-α-(Fmoc-amino)cyclobutaneacetic acid and its derivatives. These methods can provide critical insights into the structural and energetic consequences of incorporating this constrained amino acid, guiding synthetic efforts and minimizing trial-and-error experimentation.

Quantum mechanics (QM) calculations can be employed to study the electronic structure and reactivity of the cyclobutane ring itself. This is particularly important for understanding the mechanochemical activation of cyclobutane-containing polymers, where QM can elucidate the reaction mechanism and predict the forces required for ring-opening. duke.edu

Structure-activity relationship (SAR) studies, aided by computational docking and scoring, can predict how derivatives of (R)-α-(Fmoc-amino)cyclobutaneacetic acid will interact with biological targets. mdpi.com By modeling the binding of these molecules to a protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. The use of computational tools to analyze peptide libraries and predict properties is becoming increasingly sophisticated. mdpi.com

Table 3: Computational Approaches for Research on (R)-α-(Fmoc-amino)cyclobutaneacetic Acid

Computational Method Application Expected Outcome
Molecular Dynamics (MD) Simulations Predicting peptide conformation; studying interactions with water and other molecules. nih.gov Understanding of secondary structure induction; prediction of stable folded states.
Quantum Mechanics (QM) Calculations Investigating reaction mechanisms (e.g., synthesis, mechanochemical activation). duke.edu Elucidation of transition states and reaction pathways; prediction of reactivity.
Molecular Docking Predicting binding modes and affinities to biological targets. mdpi.com Identification of key interactions; prioritization of synthetic targets.

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or material properties. | Predictive models for designing new derivatives with enhanced properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-α-(Fmoc-amino)cyclobutaneacetic acid with high enantiomeric purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protection strategies. Key steps include:

  • Coupling : Activate Fmoc-amino acids using carbodiimide reagents (e.g., DIC) with hydroxybenzotriazole (HOBt) to minimize racemization .
  • Cyclobutane incorporation : Optimize steric effects by using pre-synthesized cyclobutane acetic acid derivatives, followed by Fmoc protection of the amino group .
  • Chiral purity : Employ chiral HPLC or capillary electrophoresis to verify enantiomeric excess (>98%) .

Q. How can researchers quantify residual acetic acid in (R)-α-(Fmoc-amino)cyclobutaneacetic acid batches?

  • Analytical approach :

  • Ion chromatography with conductivity detection (detection limit: 0.1 ppm) .
  • Nuclear Magnetic Resonance (NMR) : Integrate acetic acid peaks (δ 1.9–2.1 ppm) relative to the cyclobutane protons .
    • Critical note : Residual acetic acid may interfere with downstream peptide couplings; ensure levels <0.5% via repeated ether extractions .

Q. What chromatographic methods are optimal for purifying (R)-α-(Fmoc-amino)cyclobutaneacetic acid?

  • Reverse-phase HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Retention times typically range 8–12 minutes .
  • Preparative TLC : For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) resolve Fmoc-protected derivatives (Rf ≈ 0.4) .

Advanced Research Questions

Q. How does the cyclobutane ring influence the conformational stability of peptides incorporating (R)-α-(Fmoc-amino)cyclobutaneacetic acid?

  • Experimental design :

  • Circular Dichroism (CD) : Compare β-sheet/α-helix content in peptides with vs. without cyclobutane .
  • X-ray crystallography : Resolve structural distortions caused by the cyclobutane’s rigidity (e.g., altered backbone dihedral angles) .
    • Data contradiction : Some studies report enhanced helicity due to restricted rotation, while others note destabilization in aqueous environments; reconcile via solvent polarity tests .

Q. What strategies mitigate low coupling efficiency during SPPS when using (R)-α-(Fmoc-amino)cyclobutaneacetic acid?

  • Optimization steps :

  • Double coupling : Repeat activation with HBTU/HOBt to overcome steric hindrance from the cyclobutane .
  • Microwave-assisted synthesis : Reduce reaction time (2→1 hour) while maintaining >90% yield .
  • Resin choice : Use low-loading Wang resin (0.2 mmol/g) to minimize intermolecular aggregation .

Q. How can researchers distinguish between N-terminal Fmoc deprotection failures vs. cyclobutane ring-opening side reactions?

  • Diagnostic workflow :

Kaiser test : Detect free amines (purple = incomplete deprotection) .

MALDI-TOF MS : Identify mass shifts (+18 Da indicates ring hydrolysis) .

Control experiment : Compare cleavage kinetics in TFA/scavenger mixtures (thioanisole suppresses ring-opening) .

Q. What comparative advantages does (R)-α-(Fmoc-amino)cyclobutaneacetic acid offer over other constrained amino acids (e.g., proline derivatives)?

  • Key findings :

  • Thermal stability : Cyclobutane-containing peptides retain structure up to 80°C, outperforming proline analogs (denaturation at 60°C) .
  • Receptor selectivity : Cyclobutane’s planar geometry improves binding affinity to β-turn-specific enzymes (e.g., MMP-2) by 3-fold .
    • Limitation : Reduced solubility in polar solvents requires co-solvents (e.g., DMSO) for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.